Lipophilicity (XLogP3-AA) Comparison with 5-Bromoindole and 6-Bromoindole Analogs
The lipophilicity (XLogP3-AA) of 3-(5-bromo-1H-indol-1-yl)propanoic acid is 2.1, which is higher than that of its 6-bromo isomer, 3-(6-bromo-1H-indol-3-yl)propanoic acid (XLogP3-AA = 1.8) [1]. This difference of 0.3 log units indicates that the 5-bromo derivative is more lipophilic, a critical factor influencing membrane permeability and oral bioavailability in drug discovery programs [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 3-(6-bromo-1H-indol-3-yl)propanoic acid: 1.8 |
| Quantified Difference | +0.3 log units (more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity may enhance passive membrane diffusion but could also impact solubility; this quantitative difference informs early ADME optimization strategies.
- [1] PubChem. (2025). Compound Summary: 3-(5-bromo-1H-indol-1-yl)propanoic acid. CID 17571585. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary: 3-(6-bromo-1H-indol-3-yl)propanoic acid. CID 71355584. National Center for Biotechnology Information. View Source
